molecular formula C7H5BrClN3O B2686862 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248414-67-5

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2686862
CAS No.: 2248414-67-5
M. Wt: 262.49
InChI Key: MNDVUBYJKKLSNU-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound characterized by its bromo and chloromethyl functional groups attached to a pyrazolo[1,5-a]pyrimidin-7-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures are strictly followed to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloromethyl groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromo and chloromethyl oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects involves its interaction with specific molecular targets. The bromo and chloromethyl groups play a crucial role in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-5-(chloromethyl)isoxazole: Similar structure but different core.

  • 3-Bromo-5-(chloromethyl)pyridine: Similar functional groups but different core.

Uniqueness: 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its pyrazolo[1,5-a]pyrimidin-7-ol core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDAZHWWBBNQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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